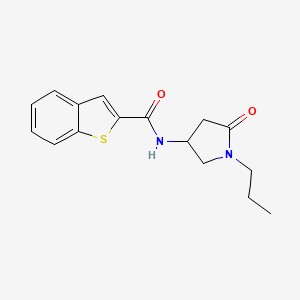
2-(4-ethylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit the growth of various weeds. Furthermore, this compound has been investigated for its potential use in the production of polymers and plastics due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-N-methylacetamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of specific enzymes and proteins in the body, leading to its anti-inflammatory and analgesic effects. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-ethylphenyl)-N-methylacetamide in lab experiments is its high purity and good yield. Additionally, this compound has been extensively studied, making it a well-understood chemical. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-ethylphenyl)-N-methylacetamide. In medicine, this compound could be further investigated for its potential use in the treatment of pain and cancer. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases such as arthritis.
In agriculture, this compound could be further investigated for its potential use as a herbicide. Furthermore, this compound could be studied for its potential use in the production of new polymers and plastics.
Conclusion
In conclusion, this compound is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-(4-ethylphenyl)-N-methylacetamide can be achieved through various methods. One of the most common methods is the reaction between 4-ethylbenzoyl chloride and N-methylacetamide in the presence of a base such as triethylamine. This method yields a high purity product with good yield.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRBFXWKUFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)